Product packaging for 5-(2-Bromoethyl)-1,2-thiazole(Cat. No.:CAS No. 1936497-02-7)

5-(2-Bromoethyl)-1,2-thiazole

Cat. No.: B2713379
CAS No.: 1936497-02-7
M. Wt: 192.07
InChI Key: HGYQCYJKZCPLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Bromoethyl)-1,2-thiazole (CAS 1936497-02-7) is a brominated heterocyclic compound with the molecular formula C 5 H 6 BrNS and a molecular weight of 192.08 . It serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel thiazole-based derivatives with potential pharmacological activities. The core research value of this compound lies in its application for constructing molecules that target critical enzymes involved in cancer and bacterial infections. Thiazole derivatives are investigated as dual inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are key targets in anticancer drug discovery due to their roles in cell proliferation and tumor angiogenesis . Furthermore, this compound can be used to synthesize analogs that act as DNA topoisomerase IB (Top1) inhibitors, another prominent mechanism for developing cytotoxic anticancer agents . Beyond oncology, thiazole derivatives synthesized from intermediates like this compound show significant promise as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria, highlighting its utility in antibacterial research . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNS B2713379 5-(2-Bromoethyl)-1,2-thiazole CAS No. 1936497-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-3-1-5-2-4-7-8-5/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYQCYJKZCPLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Fundamental Reaction Mechanisms of 5 2 Bromoethyl 1,2 Thiazole

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The bromine atom on the ethyl side chain of 5-(2-bromoethyl)-1,2-thiazole is a good leaving group, making the adjacent carbon atom electrophilic and thus a prime target for nucleophilic attack. This facilitates a range of nucleophilic substitution reactions, which are fundamental to the synthetic utility of this compound.

Sulfur Nucleophiles: this compound readily reacts with sulfur-containing nucleophiles. For instance, treatment with thiols (R-SH) or thiolate anions (RS⁻) leads to the formation of thioethers. These reactions typically proceed via an SN2 mechanism, where the sulfur nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. The use of thiourea (B124793) followed by hydrolysis is a common method to introduce a thiol group.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides (RO⁻) and hydroxides (OH⁻), can displace the bromide to form ethers and alcohols, respectively. The reaction with alkoxides is a classic Williamson ether synthesis. Carboxylate anions (RCOO⁻) can also act as nucleophiles to produce esters.

Nitrogen Nucleophiles: A wide array of nitrogen nucleophiles, including ammonia (B1221849), primary amines (RNH₂), and secondary amines (R₂NH), react with this compound to yield the corresponding primary, secondary, and tertiary amines. Azide (B81097) ions (N₃⁻) are also effective nucleophiles, leading to the formation of azides, which can be further transformed into amines or other nitrogen-containing functional groups. These reactions are crucial for the synthesis of various biologically active molecules.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
Sulfur (S-)Sodium thiomethoxide (NaSCH₃)Thioether
Oxygen (O-)Sodium ethoxide (NaOCH₂CH₃)Ether
Nitrogen (N-)Ammonia (NH₃)Primary Amine

The bromoethyl group in this compound can participate in intramolecular reactions, leading to the formation of new ring systems. If a nucleophilic center is present elsewhere in the molecule, or is introduced through a prior reaction, it can attack the electrophilic carbon of the bromoethyl group, resulting in cyclization. For example, if a substituent on the thiazole (B1198619) ring contains a hydroxyl or amino group, an intramolecular Williamson ether synthesis or amine alkylation can occur, respectively, to form a fused heterocyclic system. The efficiency of these ring-closure reactions is often dependent on the length of the tether connecting the nucleophile and the electrophile, with five- and six-membered rings being the most commonly formed due to favorable thermodynamics and kinetics. mdpi.com

Carbon-Carbon Coupling Reactions

The thiazole ring can participate in carbon-carbon bond-forming reactions, which are pivotal in the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling: While the bromoethyl group is not directly involved in the standard Suzuki-Miyaura coupling, a bromo-substituted thiazole ring can undergo this reaction. For instance, if the starting material were a bromothiazole derivative with the bromoethyl side chain, the bromine atom on the thiazole ring could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming biaryl structures.

Heck Coupling: Similar to the Suzuki-Miyaura coupling, the Heck reaction typically involves a halide on an aromatic ring. A bromo-substituted thiazole could react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom.

It is important to note that for this compound itself, direct palladium-catalyzed cross-coupling at the bromoethyl side chain is less common than nucleophilic substitution. However, modifications of the thiazole ring to include a halogen would open up these powerful cross-coupling methodologies. pharmaguideline.comias.ac.in

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki-MiyauraOrganoboron Reagent + Organic HalidePalladium Catalyst + BaseC-C
HeckAlkene + Organic HalidePalladium Catalyst + BaseC-C

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions. Nickel catalysts, for example, can be used in reactions similar to the Suzuki-Miyaura coupling, sometimes offering different reactivity or selectivity. Copper-catalyzed reactions, such as the Ullmann condensation, are also employed for forming carbon-heteroatom and carbon-carbon bonds, although they often require harsher reaction conditions than their palladium-catalyzed counterparts. ias.ac.in

Oxidation and Reduction Pathways of the Thiazole Ring and Side Chains

The thiazole ring is generally stable towards oxidation, but strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or a sulfone. The bromoethyl side chain can also be oxidized. For instance, oxidation of the ethyl group could potentially lead to the corresponding aldehyde or carboxylic acid, although this would likely require specific reagents to avoid side reactions with the thiazole ring or the bromine atom.

Reduction of the thiazole ring is also possible, though it typically requires strong reducing agents or catalytic hydrogenation under forcing conditions. Such reductions can lead to the saturation of the ring. The bromoethyl group can be reduced to an ethyl group by replacing the bromine with a hydrogen atom, which can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, or through catalytic hydrogenation. pharmaguideline.comresearchgate.net

Electrophilic Aromatic Substitution on the Thiazole Ring

For the broader class of thiazoles and isothiazoles, electrophilic aromatic substitution is a known reaction pathway. In 1,3-thiazoles, the C5-position is generally the most electron-rich and thus the primary site for electrophilic attack. However, for the 1,2-thiazole (isothiazole) ring system, the reactivity patterns are different. The precise influence of the 5-(2-bromoethyl) substituent on the regioselectivity of electrophilic substitution, such as bromination, on the 1,2-thiazole ring has not been specifically detailed in the available literature. Without experimental data, any discussion on preferred positions for substitution on this compound would be speculative.

Complex Reaction Pathways and Rearrangement Processes

Detailed studies concerning complex reaction pathways, including rearrangements, are highly specific to the molecular structure and reaction conditions.

Ring Contraction and Expansion Mechanisms

Ring contraction and expansion are known phenomena in heterocyclic chemistry, often proceeding through intermediates like carbocations, anions, or carbenoids. These rearrangements can be induced by various reagents or conditions. However, specific studies documenting the propensity of the this compound ring to undergo such contraction or expansion mechanisms have not been found.

Disproportionation Reactions

Disproportionation reactions involve a reactant being transformed into two different products, where the reactant acts as both an oxidizing and a reducing agent. Such pathways have been observed for some complex sulfur- and nitrogen-containing heterocycles. Nevertheless, there is no specific information available that describes disproportionation reactions involving this compound.

Theoretical and Computational Investigations of 5 2 Bromoethyl 1,2 Thiazole and Analogues

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide reliable data that correlates well with experimental findings. researchgate.netresearchgate.net Such studies form the foundation for understanding the molecule's stability, reactivity, and intermolecular interactions. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govniscpr.res.in

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer (ICT) is a key aspect of molecular bioactivity and optical properties. niscpr.res.in In computational studies of thiazole derivatives, the HOMO is often found to be delocalized over the thiazole ring and adjacent π-systems, while the LUMO's location can be influenced by the nature of substituent groups. nih.govmdpi.com For instance, in a study of specific thiazole azo dyes, the HOMOs were spread over the donor moiety and the thiazole ring, whereas the LUMOs' shape and energy were dictated by the electron-accepting groups. mdpi.com

The energy gap can be tailored by introducing different functional groups. For example, quantum chemical calculations on 2-bromo-5-nitrothiazole (B146120), a close analogue, provide insight into the electronic properties that would be expected for bromo-substituted thiazoles. researchgate.net The table below presents calculated HOMO-LUMO energies for various thiazole analogues, illustrating the influence of substitution on these electronic parameters.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) (Analogue 1)-5.3582-0.87654.4818
(Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate (Analogue 2)-5.3210-1.57153.7495
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate (Analogue 3)--3.919

Data derived from computational studies on thiazole analogues. nih.govuomphysics.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For thiazole derivatives, MEP maps reveal that electronegative atoms like nitrogen and oxygen, as well as regions with high π-electron density, are typically characterized by negative potential. uomphysics.net In contrast, hydrogen atoms or electron-deficient sites exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how a molecule will interact with biological receptors or other reactants. researchgate.netresearchgate.net For example, in ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, the MEP map shows that the most electron-rich sites are localized around the oxygen atoms of the carbonyl groups, identifying them as likely sites for electrophilic interaction. uomphysics.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. e3s-conferences.org By modeling the potential energy surface of a reaction, researchers can identify the pathways reactants take to become products, including the structures of intermediates and transition states. e3s-conferences.orgyoutube.com

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point. e3s-conferences.org Identifying the geometry of the transition state and calculating its energy is fundamental to understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For a molecule like 5-(2-Bromoethyl)-1,2-thiazole, a probable reaction pathway is intramolecular cyclization, where the nitrogen atom of the thiazole ring could potentially attack the carbon atom bearing the bromine, leading to a fused ring system. Transition state calculations for such cyclization reactions can reveal the feasibility of the process and predict the stereochemical outcome. e3s-conferences.org Computational methods allow for the precise modeling of these transient structures, which are often impossible to observe experimentally. youtube.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of a reaction can be constructed. mdpi.com Thermodynamic analysis focuses on the relative energies of the initial and final states, determining whether a reaction is energetically favorable (exothermic or endothermic). Kinetic analysis, derived from the activation energy, describes how fast the reaction proceeds.

In the case of this compound, computational studies can compare the energy barriers for different potential reactions, such as substitution versus elimination of the bromoethyl group, or intramolecular cyclization. For instance, quantum chemical calculations have been used to explore the dissociation pathways of 2-bromo-5-nitrothiazole upon electron attachment, revealing that channels involving the abstraction of bromine and the nitro group as neutral radicals are prevalent. researchgate.netnih.gov Such studies provide a detailed understanding of the molecule's stability and degradation pathways.

Advanced Computational Modeling Techniques for Predictive Chemistry

Beyond fundamental DFT and mechanistic studies, advanced computational techniques are used to predict the properties and activities of novel compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are widely used in drug discovery and materials science. nih.govnih.govresearchgate.net

For thiazole derivatives, these methods have been applied to design and screen compounds for various biological targets. physchemres.org QSAR models build statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov Molecular docking simulates the binding of a molecule to the active site of a target protein, predicting its binding affinity and mode of interaction. nih.gov These predictive models help to prioritize the synthesis of new thiazole analogues with enhanced desired properties, accelerating the development of new therapeutic agents and functional materials. nih.govbris.ac.uk

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques like NMR, IR, and mass spectrometry provide detailed information about the chemical environment of atoms, the types of chemical bonds present, and the precise molecular weight and formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 5-(2-Bromoethyl)-1,2-thiazole, distinct signals corresponding to the protons on the isothiazole (B42339) ring and the bromoethyl side chain are expected. The isothiazole ring features two protons, H-3 and H-4. Based on data for the parent isothiazole molecule, the proton at the C-3 position (adjacent to the sulfur atom) is expected to appear further downfield than the proton at the C-4 position. chemicalbook.com The bromoethyl group (-CH₂-CH₂-Br) would present as two distinct multiplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂-Br) would be deshielded and appear downfield, while the methylene group attached to the isothiazole ring (Ar-CH₂-) would appear slightly more upfield. These two groups would likely exhibit a triplet-triplet splitting pattern due to coupling with each other.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in this compound. The chemical shifts of the three carbons in the isothiazole ring (C-3, C-4, and C-5) are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and their position within the aromatic system. oregonstate.eduias.ac.in The C-5 carbon, being attached to the side chain, would have a chemical shift distinct from C-3 and C-4. The two sp³-hybridized carbons of the bromoethyl side chain would appear in the upfield region of the spectrum. The carbon atom directly bonded to the electronegative bromine atom (-CH₂-Br) is expected to have a higher chemical shift (further downfield) compared to the carbon attached to the isothiazole ring.

Predicted NMR Data for this compound
NucleusPositionExpected Chemical Shift (δ, ppm) & Multiplicity
¹HH-3 (Isothiazole ring)~8.7 (d)
H-4 (Isothiazole ring)~7.3 (d)
-CH₂- (adjacent to ring)Triplet
-CH₂-Br (adjacent to bromine)Triplet
¹³CC-3 (Isothiazole ring)Downfield region
C-4 (Isothiazole ring)Mid-aromatic region
C-5 (Isothiazole ring)Downfield region (quaternary)
-CH₂- (adjacent to ring)Upfield region
-CH₂-Br (adjacent to bromine)Upfield region (~30-40 ppm)

Note: The predicted data is based on analogous structures like isothiazole and substituted derivatives. chemicalbook.comoregonstate.educhemicalbook.com Actual experimental values may vary.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected absorptions include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, corresponding to the C-H bonds on the isothiazole ring.

Aliphatic C-H Stretching: Bands are expected in the 2850-3000 cm⁻¹ region, arising from the C-H bonds of the two methylene groups in the ethyl chain.

C=C and C=N Stretching: Vibrations from the isothiazole ring are expected in the 1400-1600 cm⁻¹ region. st-andrews.ac.uk The exact positions can help confirm the heterocyclic ring structure.

C-Br Stretching: A distinct, often strong, absorption band in the fingerprint region, typically between 500 and 700 cm⁻¹, is characteristic of the carbon-bromine bond.

Predicted IR Absorption Bands for this compound
Functional Group/BondExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch2850 - 3000
Ring C=C / C=N Stretch1400 - 1600
C-Br Stretch500 - 700

Note: These are general ranges, and data is inferred from spectral studies of isothiazole and related compounds. st-andrews.ac.ukelte.hu

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₅H₆BrNS), HRMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

A critical feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. The presence of bromine, with its two abundant isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), would result in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2). This distinctive pattern is a clear indicator of a monobrominated compound. The fragmentation pattern can also provide structural information, with potential fragments arising from the loss of the bromoethyl side chain or cleavage of the C-Br bond. sapub.org

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural proof. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. mdpi.com

While a crystal structure for this compound itself is not reported in the searched literature, analysis of related isothiazole derivatives has been performed. medwinpublishers.comrsc.org Such an analysis for the target compound would confirm the planarity of the isothiazole ring and reveal the conformation of the bromoethyl side chain relative to the ring. It would also identify non-covalent interactions, such as halogen bonding or π-stacking, that dictate the packing of molecules in the solid state. rsc.org

Chromatographic and Other Separative Techniques for Purity Assessment

Assessing the purity of a synthesized compound is crucial. Chromatographic techniques are the primary methods used for this purpose, separating the target compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for purity determination. thomassci.com For a compound like this compound, a reversed-phase method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, often by a UV detector set to an appropriate wavelength where the isothiazole ring absorbs. nih.gov

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is also a suitable technique for assessing the purity of this compound. A capillary column with a non-polar or moderately polar stationary phase would be used to separate the compound from any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of purity. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of multiple spots would indicate impurities.

Applications of 5 2 Bromoethyl 1,2 Thiazole in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems and Fused Rings

The 5-(2-bromoethyl)-1,2-thiazole moiety is a valuable precursor for creating more intricate heterocyclic structures, particularly fused ring systems. The bromoethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity is harnessed to append other cyclic systems or to initiate intramolecular cyclizations, leading to the formation of bicyclic or polycyclic frameworks containing the isothiazole (B42339) core.

For instance, the bromoethyl group can react with various nucleophiles (such as amines, thiols, or carbanions) that are part of another ring system, effectively stitching the two heterocycles together. A common strategy involves the reaction with binucleophilic reagents, which can lead to the formation of a new ring fused to the isothiazole. This approach is analogous to methods used for other brominated heterocycles where the bromine atom facilitates cyclization. mdpi.com

The synthesis of fused-thiazole derivatives from natural products and drugs has been achieved using environmentally benign solvents like acetic acid. nih.govresearchgate.netrsc.org This two-component domino reaction can generate a library of novel thiazole-fused molecules. nih.gov Similar strategies could be applied to this compound, where the bromoethyl group acts as a key tether. For example, reaction with a suitable amino-thiol could lead to the formation of a thiazino-isothiazole fused system. The synthesis of complex fused systems like thiazolo[5,4-d]thiazoles, which are valuable in materials science, often relies on the functionalization of a core thiazole (B1198619) ring. rsc.org The bromoethyl group provides a reactive handle for such elaborations, enabling access to novel fused heterocycles with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Building Block for the Construction of Multifunctional Organic Scaffolds

In contemporary organic synthesis, a "building block" is a molecule that can be systematically and reliably incorporated into larger, more complex structures. This compound fits this description perfectly due to its distinct reactive sites that can be addressed sequentially or in one-pot procedures. This allows for the construction of multifunctional scaffolds where each part of the molecule serves a specific purpose.

The primary reactive handle is the bromoethyl side chain. It can be converted into a wide array of functional groups through nucleophilic substitution. For example:

Reaction with sodium azide (B81097) yields an azidoethyl group, which can then participate in 'click' chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the thiazole to other molecules. researchgate.net

Displacement of bromide with cyanide introduces a nitrile group, a versatile precursor for amines, carboxylic acids, or other heterocyclic rings.

Substitution with thiourea (B124793) followed by hydrolysis or further reaction can lead to the formation of aminothiazole derivatives, a common motif in pharmacologically active compounds. bepls.combohrium.com

Simultaneously, the isothiazole ring itself can be functionalized. While the 1,2-thiazole ring is generally stable, its hydrogen atoms can be substituted through metallation-electrophile quench sequences, or the ring can participate in cycloaddition reactions under specific conditions. This dual reactivity allows chemists to build complex molecules by first elaborating the side chain and then modifying the ring, or vice versa. This modular approach is fundamental to creating libraries of compounds for drug discovery or for tuning the properties of functional materials. chemrxiv.org The thiazole core itself is a key structural unit in a wide variety of natural products and is an important building block in medicinal chemistry. nih.gov

Role in the Development of Precursors for Materials Science Research (e.g., Organic Semiconductors, Fluorophores)

Thiazole and its fused derivatives are increasingly recognized for their potential in materials science. Their electron-deficient nature, rigid and planar structure, and ability to facilitate intermolecular π–π stacking make them excellent candidates for organic electronic materials. rsc.org Specifically, thiazolo[5,4-d]thiazole (B1587360) derivatives have emerged as promising building blocks for organic semiconductors used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org

While 1,2-thiazole itself is less common than 1,3-thiazole in this context, this compound can serve as a crucial precursor to synthesize novel materials. The bromoethyl group allows for the attachment of this heterocycle onto a polymer backbone or a larger conjugated system. For example, it could be converted to a vinyl group (via elimination) or a phosphonate (B1237965) ester (via Arbuzov reaction) to enable participation in polymerization reactions like Heck or Horner-Wadsworth-Emmons coupling. nih.gov

Furthermore, the thiazole nucleus is a core component of many fluorescent molecules. chim.itmdpi.com Thiazole derivatives are intrinsically fluorescent and are found in natural fluorophores like luciferin. mdpi.com By incorporating the this compound unit into larger π-conjugated systems, new fluorophores can be designed. The bromoethyl handle allows for tethering the isothiazole fluorophore to other molecules or materials, creating fluorescent probes for biological imaging or sensors. researchgate.netnih.gov For example, a probe for detecting hydrogen peroxide was developed using a benzothiazole (B30560) derivative. nih.gov The unique electronic properties of the isothiazole ring could lead to materials with distinct photophysical characteristics, such as specific emission wavelengths or environmental sensitivity.

Table 1: Applications of Thiazole Derivatives in Materials Science

Thiazole Derivative Type Application Key Properties Reference
Thiazolo[5,4-d]thiazole Organic Semiconductors (OPV, OFET) Electron-deficient, rigid, planar, promotes π-π overlap rsc.org
2-(2'-hydroxyphenyl)benzothiazole ESIPT Fluorescent Probes Excited-State Intramolecular Proton Transfer nih.gov
General Thiazoles Organic Light Emitting Diodes (OLEDs) Intrinsic fluorescence, charge transport mdpi.com
Aryl-functionalized Thiazoles Organic Fluorophores Extended π-conjugation, tunable emission rsc.orgchim.it

Facilitation of Novel Synthetic Methodologies through its Unique Reactivity

The distinct reactivity of this compound can be exploited to develop novel synthetic methods. The presence of the bromoethyl group, a soft electrophile, adjacent to the heterocyclic ring allows for specific transformations that might be difficult with other substrates.

One area of interest is in tandem or cascade reactions. A single starting material can be designed to undergo a sequence of intramolecular reactions triggered by a single event. For example, a nucleophile could first displace the bromide, and the newly installed functional group could then trigger a second reaction involving the isothiazole ring. This approach, often used in the synthesis of complex natural products, leads to a rapid increase in molecular complexity in a single, efficient step.

The reactivity of the bromine atom in brominated thiazoles is well-established, facilitating nucleophilic substitutions and cross-coupling reactions. The reactivity of the bromoethyl group in this compound is primarily that of a primary alkyl halide, making it highly susceptible to SN2 reactions. This predictable reactivity allows for its use in developing and testing new coupling methodologies or in synthesizing libraries of compounds for screening. The chemical reactivity of related pyrrolo[1,2-c]thiazole systems has been shown to depend on the oxidation state of the sulfur atom, a modification that could also be explored for 1,2-thiazoles to tune their reactivity. nih.gov The development of new synthetic routes to access thiazole derivatives, including greener and more environmentally benign approaches, is an active area of research, and versatile building blocks are essential for these efforts. bepls.com

Future Perspectives and Emerging Research Directions

Exploration of Untapped Reactivity Profiles and Novel Chemical Transformations

While the fundamental reactivity of the bromoethyl group is well-established, its interplay with the 1,2-thiazole ring presents opportunities for discovering novel chemical transformations. Future research is expected to delve into previously unexplored reactivity profiles, moving beyond simple substitution reactions.

One promising area is the investigation of intramolecular cyclization reactions. The proximity of the bromoethyl chain to the thiazole (B1198619) ring could facilitate the formation of fused bicyclic systems, which are prevalent scaffolds in medicinally important compounds. By carefully selecting reaction conditions and reagents, novel heterocyclic frameworks could be constructed.

Furthermore, the application of modern synthetic techniques such as C-H activation could unveil new pathways for functionalizing the thiazole ring of 5-(2-Bromoethyl)-1,2-thiazole. rsc.orgacs.org Palladium-catalyzed direct C-H arylation, for instance, could be employed to introduce aryl groups at specific positions on the thiazole core, a transformation that is challenging to achieve through traditional methods. researchgate.net This would enable the synthesis of a diverse library of substituted thiazole derivatives with potential applications in materials science and drug discovery.

The development of transition-metal-free cross-coupling reactions involving the thiazole core also represents a significant research direction. researchgate.net These methods offer a more sustainable alternative to traditional palladium-catalyzed reactions and could be adapted for the selective functionalization of this compound.

Integration of this compound in Catalytic Cycles and Asymmetric Synthesis

The thiazole moiety is a well-known coordinating ligand for various transition metals. rsc.org This property suggests that this compound and its derivatives could serve as valuable ligands in catalytic cycles. The bromoethyl group provides a convenient handle for attaching the thiazole unit to a solid support or a larger molecular scaffold, creating novel catalyst systems with enhanced stability and recyclability.

In the realm of asymmetric synthesis, chiral derivatives of this compound could be designed to act as chiral ligands for enantioselective transformations. researchgate.netrsc.org The development of novel chiral thiazole-based ligands is an active area of research, and this compound offers a versatile platform for creating such ligands. rsc.orgdicp.ac.cn For instance, the bromoethyl group could be functionalized with chiral auxiliaries to induce stereoselectivity in metal-catalyzed reactions. The synthesis of chiral thiazole-containing amino acids is another area where this compound could find application, contributing to the development of novel peptide-based therapeutics. researchgate.net

The exploration of thiazolone derivatives in asymmetric catalysis has also gained significant attention. researchgate.netresearchgate.net While this compound is not a thiazolone, its structural similarity and potential for conversion into related structures could inspire new research into its applications in asymmetric catalysis.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. chemijournal.com Future research on this compound will likely focus on developing more sustainable and environmentally benign methods for its synthesis and subsequent transformations. ijarsct.co.inafricanjournalofbiomedicalresearch.com

This includes the use of greener solvents, such as water, ionic liquids, or bio-derived solvents like glycerol (B35011) and ethyl lactate, to replace traditional volatile organic compounds. monash.eduresearchgate.net Microwave-assisted and ultrasound-promoted synthesis are other green techniques that can significantly reduce reaction times and energy consumption. rsc.orgnih.gov The development of catalyst-free or biodegradable catalyst-based methods for the synthesis of thiazole derivatives is also a key area of interest. chemijournal.comresearchgate.net

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to constructing complex molecules from simple starting materials in a single step. rsc.org Designing MCRs that incorporate this compound as a building block would be a significant advancement in the sustainable synthesis of functionalized thiazole derivatives.

The table below summarizes various green chemistry approaches applicable to the synthesis and utilization of thiazole derivatives.

Green Chemistry ApproachDescriptionPotential Application for this compound
Green Solvents Replacement of hazardous organic solvents with environmentally benign alternatives like water, supercritical fluids, or bio-solvents. monash.eduresearchgate.netSynthesis and functionalization reactions in aqueous media or using solvents like polyethylene (B3416737) glycol (PEG). researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates and improve yields. rsc.orgRapid synthesis of this compound and its derivatives.
Ultrasonic-Assisted Synthesis Application of ultrasound to enhance reaction rates and efficiency. nih.govEfficient synthesis of pyrazole-4-carbonitrile derivatives using thiazole complexes as catalysts under ultrasonic irradiation. acs.org
Biocatalysis Utilization of enzymes or whole microorganisms as catalysts. ijarsct.co.inEnantioselective synthesis of chiral derivatives.
Multi-component Reactions (MCRs) Combining three or more reactants in a single pot to form a complex product. rsc.orgOne-pot synthesis of highly functionalized thiazole-containing molecules.
Catalyst-Free Reactions Designing reactions that proceed efficiently without the need for a catalyst. researchgate.netDevelopment of catalyst-free methods for the derivatization of the bromoethyl side chain.

Advanced Computational Design and Discovery of New Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new synthetic pathways. csmres.co.uk In the context of this compound, computational modeling can be employed to explore its conformational landscape, predict its reactivity towards various reagents, and elucidate the mechanisms of novel transformations.

Density Functional Theory (DFT) calculations can be used to model reaction profiles and predict the regioselectivity and stereoselectivity of potential reactions. mdpi.com This can guide experimental efforts by identifying the most promising reaction conditions and substrates. For instance, computational studies can help in understanding the factors that govern the regioselectivity of C-H functionalization on the thiazole ring. acs.org

Furthermore, computational screening of virtual libraries of reactants can accelerate the discovery of new reactions and novel molecules with desired properties. mit.edu By combining computational predictions with experimental validation, researchers can significantly streamline the process of developing new synthetic methodologies for this compound and its derivatives. This synergistic approach is poised to unlock new chemical space and facilitate the discovery of molecules with unique and valuable functions. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-(2-bromoethyl)-1,2-thiazole derivatives, and how do reaction conditions influence yield?

The synthesis of bromoethyl-substituted thiazoles often involves alkylation or halogenation steps. For example, bromoethyl groups can be introduced via nucleophilic substitution using 2-bromoethyl halides or through bromination of hydroxyethyl precursors (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) with reagents like PBr₃ or N-bromosuccinimide (NBS) . Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature, and catalyst choice (e.g., palladium or copper-based catalysts) significantly impact yield. In multistep syntheses, flow chemistry systems (e.g., Syrris Asia Flow Chemistry System) enable efficient sequential reactions without intermediate isolation, improving overall efficiency .

Q. How does the bromoethyl substituent affect the stability and reactivity of 1,2-thiazole derivatives?

The bromoethyl group introduces both steric and electronic effects. Bromine’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura). However, the C-Br bond’s susceptibility to hydrolysis or elimination requires careful control of storage conditions (e.g., dry, inert atmospheres at -20°C) and reaction pH . Stability studies comparing bromoethyl derivatives with chloroethyl or hydroxyethyl analogs show faster degradation kinetics for brominated compounds, necessitating inert handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is critical for confirming the bromoethyl group’s position and integrity. For instance, the methylene protons adjacent to bromine (CH₂Br) typically appear as triplets in ¹H NMR (δ ~3.6–4.0 ppm) with coupling constants ~6–8 Hz. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies thiazole ring vibrations (e.g., C=N stretch ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive thiazole derivatives in drug discovery?

The bromoethyl group acts as a versatile handle for functionalization. For example:

  • Antimicrobial agents : Coupling with salicylamide or triazole moieties via Buchwald-Hartwig amination or click chemistry yields derivatives with activity against Candida and Leishmania .
  • Anticancer agents : Suzuki-Miyaura cross-coupling with boronic acids generates aryl-substituted thiazoles that inhibit kinase pathways . Computational docking studies (e.g., using AutoDock Vina) guide structural optimization by predicting binding affinities to targets like EGFR or tubulin .

Q. What challenges arise in analyzing contradictory biological activity data for bromoethyl-thiazole derivatives?

Discrepancies often stem from:

  • Solubility differences : Bromoethyl derivatives may aggregate in aqueous media, reducing apparent activity. Use of co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) improves reproducibility .
  • Metabolic instability : Rapid dehalogenation in cell-based assays can underestimate potency. Stable isotope labeling (e.g., ¹³C-bromoethyl) tracks metabolic fate via LC-MS .
  • Off-target effects : Screen against broad panels (e.g., Eurofins Pharma Discovery) to distinguish specific vs. nonspecific interactions .

Q. How can continuous flow chemistry optimize the multistep synthesis of this compound-based libraries?

Flow systems enhance reproducibility and scalability. For example:

  • Step 1 : Hantzsch thiazole synthesis under continuous flow (70°C, residence time 30 min).
  • Step 2 : In-line bromination using NBS in acetonitrile (40°C, 20 min).
  • Step 3 : Direct coupling with arylboronic acids in a Pd-packed column (60°C). This approach reduces side reactions (e.g., di-bromination) and achieves >85% purity without chromatography .

Methodological Considerations

Q. What strategies mitigate purification challenges for bromoethyl-thiazole intermediates?

  • Chromatography : Use silica gel modified with silver nitrate to resolve brominated isomers via π-complexation .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to exploit differences in bromoethyl solubility .
  • Distillation : Short-path distillation under reduced pressure (≤0.1 mmHg) isolates volatile bromoethyl derivatives .

Q. How can researchers validate the role of the bromoethyl group in structure-activity relationships (SAR)?

  • Analog synthesis : Compare activity of bromoethyl derivatives with chloroethyl, iodoethyl, and hydroxyethyl analogs .
  • Protease mapping : Use LC-MS/MS to identify bromine-specific covalent adducts in target proteins .
  • X-ray crystallography : Resolve binding poses of bromoethyl-thiazole co-crystallized with enzymes (e.g., cytochrome P450) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.